Sakamototide Substrate Peptide TFA: An In-depth Technical Guide
Sakamototide Substrate Peptide TFA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sakamototide, widely recognized in the scientific community as SAMS peptide, is a synthetic peptide renowned for its utility as a specific and efficient substrate for AMP-activated protein kinase (AMPK). This document serves as a comprehensive technical guide on Sakamototide, detailing its biochemical properties, its application in kinase assays, and the critical considerations for its use in research and drug development. The trifluoroacetic acid (TFA) salt form, a common counter-ion from peptide synthesis and purification, is also discussed in detail due to its potential impact on experimental outcomes.
Peptide Identity and Physicochemical Properties
Sakamototide is a synthetic peptide designed as a substrate for the AMPK family of kinases. While the name "Sakamototide" is used commercially, the most frequently cited and studied sequence is the SAMS peptide.
Table 1: Peptide Identity
| Feature | Description |
| Common Name | SAMS Peptide |
| Amino Acid Sequence | H-His-Met-Arg-Ser-Ala-Met-Ser-Gly-Leu-His-Leu-Val-Lys-Arg-Arg-NH2 |
| One-Letter Code | HMRSAMSGLHLVKRR-NH2[1][2] |
| Molecular Formula | C74H132N30O17S2 |
| Molecular Weight | 1778.3 g/mol [1] |
| Form | Typically supplied as a lyophilized powder[1] |
| Counter-ion | Commonly Trifluoroacetate (TFA) |
Note: Some commercial suppliers may list a different sequence (ALNRTSSDSALHRRR) under the name Sakamototide.[3] Researchers should verify the sequence provided by their specific vendor.
The Role of Trifluoroacetic Acid (TFA)
Sakamototide is typically supplied as a TFA salt, a remnant of the solid-phase peptide synthesis and purification process. While often considered inert, TFA can influence experimental results, particularly in cell-based assays.
Key Considerations for TFA:
-
Cytotoxicity: TFA can exhibit cytotoxic effects at concentrations as low as the nanomolar range, potentially inhibiting cell proliferation.[1]
-
Assay Interference: The acidic nature of TFA can potentially alter the pH of assay buffers if not properly accounted for, which can affect enzyme kinetics.
-
Alternative Salt Forms: For sensitive applications, especially in vivo studies or cell-based assays, it is advisable to consider TFA-free forms of the peptide or to perform a salt exchange to a more biocompatible counter-ion like acetate (B1210297) or hydrochloride.
Biochemical Data: A Substrate for AMPK
Sakamototide (SAMS peptide) is a well-established substrate for AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK exists as a heterotrimeric complex with a catalytic α subunit and regulatory β and γ subunits. There are two isoforms of the catalytic subunit, α1 and α2.
Table 2: Kinetic Parameters of SAMS Peptide with AMPK Isoforms
| AMPK Isoform | Km (µM) | Vmax (nmol/min/mg) | Specific Activity Comparison |
| α1-complexes | 26 - 37 | Not explicitly stated in a comparative manner | Higher specific activity compared to α2-complexes[4] |
| α2-complexes | 80 - 121 | Not explicitly stated in a comparative manner | Lower specific activity compared to α1-complexes[4] |
One study reported that α1 and α2 containing complexes have "equal specific activity measured with the SAMS peptide".[5] However, another detailed kinetic analysis showed that α1-complexes exhibit higher specific activity for the SAMS peptide.[4]
Table 3: Example IC50 Value Determined Using SAMS Peptide
| Inhibitor | Kinase | Substrate | IC50 |
| Staurosporine | AMPK (A1/B1/G2) | SAMS Peptide | 16.5 nM |
This table provides an example of how SAMS peptide can be used in inhibitor screening assays. The IC50 value is from a specific experiment and may vary depending on assay conditions.
Signaling Pathway
Sakamototide is a tool to probe the activity of AMPK, a central node in cellular metabolic regulation. The AMPK signaling pathway is activated by an increase in the cellular AMP:ATP ratio, indicating low energy status. Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance.
Caption: AMPK Signaling Pathway Overview.
Experimental Protocols
Sakamototide (SAMS peptide) is primarily used in in vitro kinase assays to measure AMPK activity. Below are detailed methodologies for both non-radiolabeled and radiolabeled assay formats.
Non-Radiolabeled Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay protocol and is suitable for high-throughput screening.[6][7]
Materials:
-
Sakamototide (SAMS peptide)
-
Recombinant active AMPK enzyme
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra Pure ATP
-
ADP
-
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
Multi-well plates (white, opaque)
-
Plate-reading luminometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Sakamototide in nuclease-free water.
-
Dilute the AMPK enzyme to the desired concentration in Kinase Buffer.
-
Prepare the ATP and substrate mix by diluting ATP and Sakamototide to the desired final concentrations in Kinase Buffer.
-
Prepare the ADP-Glo™ and Kinase Detection Reagents according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a multi-well plate, add your test compounds (inhibitors or activators) and vehicle controls.
-
Add the diluted AMPK enzyme to each well.
-
Initiate the kinase reaction by adding the ATP/Sakamototide mix. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Radiolabeled Kinase Assay ([γ-32P]ATP Format)
This is a traditional and highly sensitive method for measuring kinase activity.[8][9][10]
Materials:
-
Sakamototide (SAMS peptide)
-
Recombinant active AMPK enzyme
-
[γ-32P]ATP
-
Non-radiolabeled ("cold") ATP
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5; 10 mM MgCl2; 1 mM DTT)
-
Phosphocellulose paper (e.g., P81)
-
Wash Buffer (e.g., 75 mM phosphoric acid)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Reaction Mix:
-
Prepare a reaction mix containing Kinase Buffer, Sakamototide, and a mixture of cold ATP and [γ-32P]ATP. The final ATP concentration should be at or near the Km for ATP.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, add the diluted AMPK enzyme.
-
Initiate the reaction by adding the reaction mix.
-
Incubate at 30°C for a set time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Terminate the reaction by spotting a portion of the reaction mixture onto a piece of P81 phosphocellulose paper. The positive charges on the paper will bind the negatively charged phosphorylated peptide.
-
-
Washing:
-
Wash the P81 papers multiple times in Wash Buffer to remove unincorporated [γ-32P]ATP.
-
-
Quantification:
-
Place the washed P81 paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity based on the counts per minute (CPM) and the specific activity of the [γ-32P]ATP.
-
Experimental Workflows
Kinase Inhibitor Screening Workflow
Sakamototide is an ideal substrate for high-throughput screening (HTS) of AMPK inhibitors.
References
- 1. SAMS Peptide [HMRSAMSGLHLVKRR-NH2] - 5 mg [anaspec.com]
- 2. SAMS Peptide [HMRSAMSGLHLVKRR-NH2] - 5 mg [eurogentec.com]
- 3. Sakamototide substrate peptide acetate | TargetMol [targetmol.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The alpha1 and alpha2 isoforms of the AMP-activated protein kinase have similar activities in rat liver but exhibit differences in substrate specificity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 8. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
